Lanthanum(III) phosphate

Catalog No.
S600461
CAS No.
14913-14-5
M.F
LaPO4
H3LaO4P
M. Wt
236.901 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lanthanum(III) phosphate

CAS Number

14913-14-5

Product Name

Lanthanum(III) phosphate

IUPAC Name

lanthanum;phosphoric acid

Molecular Formula

LaPO4
H3LaO4P

Molecular Weight

236.901 g/mol

InChI

InChI=1S/La.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)

InChI Key

AUOXQXPFOXZHRO-UHFFFAOYSA-N

SMILES

OP(=O)(O)O.[La]

Synonyms

lanthanum(III) phosphate

Canonical SMILES

OP(=O)(O)O.[La]

The exact mass of the compound Lanthanum(III) phosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Phosphorus Compounds - Phosphorus Acids - Phosphoric Acids - Phosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lanthanum(III) phosphate (LaPO₄) is a highly stable, inorganic lanthanide compound characterized by its extremely low solubility in water and high thermal resistance. It primarily exists in two crystalline forms: a hexagonal (rhabdophane) structure, which is typically formed at lower temperatures, and a more thermodynamically stable monoclinic (monazite) structure that forms irreversibly at higher temperatures. This thermal stability and insolubility make it a critical material for applications requiring high-temperature processing, such as in the manufacturing of specialty ceramics, as a host material for phosphors, and as a solid-state catalyst or precursor.

Substituting Lanthanum(III) phosphate with seemingly similar compounds often leads to process failure or undesirable outcomes. Its extremely low solubility (pKsp ≈ 26.15) makes it fundamentally different from highly soluble precursors like Lanthanum(III) chloride (solubility ≈ 48.18 wt% in water at 25°C). This distinction dictates its use; LaPO₄ is specified for solid-state synthesis, precipitation methods, or as a stable, insoluble functional material, whereas LaCl₃ is used for solution-based processes. Furthermore, replacement with other rare-earth phosphates like Cerium(III) phosphate (CePO₄) is problematic in catalytic applications. La³⁺ is a stable, non-redox-active Lewis acid, while Ce³⁺ can participate in redox cycling (Ce³⁺/Ce⁴⁺), making CePO₄ unsuitable for reactions where redox side-reactions must be avoided. These intrinsic differences in physical and electronic properties make careful selection critical for process compatibility and application success.

Defined Thermal Processing Window: Irreversible Rhabdophane-to-Monazite Phase Transition

Lanthanum(III) phosphate undergoes an irreversible phase transition from the hydrated, hexagonal rhabdophane structure to the dense, anhydrous, monoclinic monazite structure at elevated temperatures. For LaPO₄, this transition typically occurs in the range of 650-850°C. Studies show this transition temperature varies with rare-earth cation size, with larger cations like La³⁺ having a lower transition temperature compared to smaller cations. This well-defined transition is a critical processing parameter, as the final phase dictates the material's properties. The monazite form is the thermodynamically stable phase required for high-temperature applications.

Evidence DimensionIrreversible Phase Transition Temperature
Target Compound Data650–850°C for LaPO₄ (rhabdophane to monazite)
Comparator Or BaselineGeneral observation that transition temperature increases as the rare-earth ionic radius decreases (e.g., toward GdPO₄).
Quantified DifferenceNot a direct numerical comparison, but a key processing parameter that differentiates LaPO₄ from other REE-phosphates.
ConditionsThermal treatment in air.

This defines the necessary calcination temperature to achieve the stable, high-performance monazite phase, critical for reproducibility in ceramics, phosphors, and catalyst manufacturing.

Superior Precursor for Solid-State Routes: Quantifiably Lower Solubility vs. Chloride Salts

Lanthanum(III) phosphate is characterized by its extreme insolubility, with a reported pKsp (log of the solubility product) of 26.15 at 25°C. This contrasts sharply with common lanthanum precursors like Lanthanum(III) chloride, which is highly soluble at 48.18 wt% (equivalent to >480,000 mg/L) in water at the same temperature. This difference of many orders of magnitude in solubility is not a minor variation; it dictates the entire synthesis approach. LaPO₄ is the precursor of choice for solid-state reactions where solution-phase side reactions or impurities are undesirable, or for controlled precipitation synthesis.

Evidence DimensionSolubility in Water (25°C)
Target Compound DatapKsp = 26.15 (extremely low solubility)
Comparator Or BaselineLanthanum(III) chloride: 48.18 wt % (extremely high solubility)
Quantified DifferenceOrders of magnitude difference in molar solubility, defining its use case for non-aqueous or solid-state processing.
ConditionsAqueous solution at 25°C.

This property directly informs the choice of precursor: select LaPO₄ for solid-state routes or when an insoluble, stable component is needed, and select LaCl₃ for solution-based synthesis.

Demonstrated Performance as a Solid-State Proton Conductor at Intermediate Temperatures

Doped Lanthanum(III) phosphate is an established proton-conducting ceramic for potential use in intermediate temperature (300-550°C) fuel cells. Undoped LaPO₄ exhibits a proton conductivity of 3.6 x 10⁻⁵ S/cm at 773 K (500°C). When doped with aliovalent cations like strontium (Sr²⁺), conductivity can be enhanced. For example, 1-2 mol% Sr-doped LaPO₄ shows conductivity on the order of 10⁻⁵ S/cm at 500°C. In a direct comparison, 5 mol% Sr²⁺-doped LaP₅O₁₄ (a condensed lanthanum phosphate) showed a conductivity of 7.00 x 10⁻⁶ S/cm at 600°C, an order of magnitude lower than a similarly doped LaPO₄. This positions LaPO₄ as a key benchmark material for solid-state proton conductor research.

Evidence DimensionProton Conductivity
Target Compound Data3.6 x 10⁻⁵ S/cm at 500°C (undoped)
Comparator Or Baseline5 mol% Sr-doped LaP₅O₁₄: 7.00 x 10⁻⁶ S/cm at 600°C
Quantified DifferenceLaPO₄ shows significantly higher baseline proton conductivity compared to related condensed phosphate structures.
ConditionsMeasurement at intermediate to high temperatures (500-600°C).

This provides quantitative evidence for selecting LaPO₄ as a foundational material for developing solid electrolytes for next-generation energy devices.

Phase-Dependent Catalytic Selectivity in Alcohol Dehydration

The specific crystalline phase of LaPO₄ procured is critical for catalytic performance. In the dehydration of ethanol, hexagonal LaPO₄ demonstrates better catalytic performance than the monoclinic (monazite) phase. One study found that LaPO₄ catalysts with a higher P/La ratio achieved 97% selectivity to ethylene with complete ethanol conversion at 450°C. This performance is superior to other metal phosphate catalysts like AlPO₄ and ZrPO₄ under similar conditions. The choice between hexagonal and monoclinic LaPO₄ is therefore a key procurement decision for optimizing selectivity in acid-catalyzed reactions.

Evidence DimensionCatalytic Performance (Ethanol Dehydration)
Target Compound DataHexagonal LaPO₄ shows higher catalytic activity.
Comparator Or BaselineMonoclinic (monazite) LaPO₄ shows lower activity.
Quantified DifferenceQualitatively higher performance; specific quantitative difference depends on synthesis but the phase is the key differentiator.
ConditionsGas-phase ethanol dehydration.

This demonstrates that procuring LaPO₄ of a specific polymorph (hexagonal) is essential for maximizing yield and selectivity in industrial catalytic processes like alkene production.

Precursor for High-Temperature Solid-State Synthesis of Ceramics and Phosphors

Due to its predictable thermal decomposition and phase transition to the stable monazite form, LaPO₄ is the right choice for high-temperature solid-state reactions. Its low solubility prevents unwanted side reactions common with halide or nitrate precursors, ensuring higher purity in the final ceramic or phosphor host material.

Development of Intermediate-Temperature Solid Electrolytes

As a benchmark material with demonstrated proton conductivity in the 300-550°C range, LaPO₄ is a primary candidate for research and development of electrolytes for solid oxide fuel cells (SOFCs) and other electrochemical devices. Its stability and conductivity profile make it a reliable starting point for studies involving aliovalent doping to further enhance performance.

Phase-Specific Heterogeneous Catalysis

For acid-catalyzed reactions such as alcohol dehydrations, the hexagonal (rhabdophane) phase of LaPO₄ offers superior catalytic performance compared to the monoclinic form. Procuring the hexagonal polymorph is a targeted strategy for applications where maximizing conversion and selectivity to products like ethylene is the primary objective.

Dates

Last modified: 04-14-2024

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